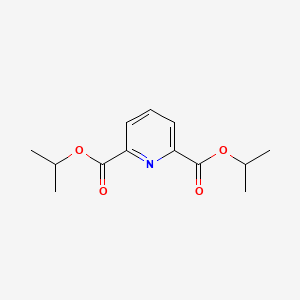![molecular formula C16H16F3N3O B5687321 4-{4-[3-(trifluoromethyl)phenoxy]piperidin-1-yl}pyrimidine](/img/structure/B5687321.png)
4-{4-[3-(trifluoromethyl)phenoxy]piperidin-1-yl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[3-(trifluoromethyl)phenoxy]piperidin-1-yl}pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been found to possess unique properties that make it useful in the development of new drugs, as well as in other areas of research. In
Mecanismo De Acción
The mechanism of action of 4-{4-[3-(trifluoromethyl)phenoxy]piperidin-1-yl}pyrimidine is not fully understood. However, it has been found to act as a potent inhibitor of certain enzymes, such as protein kinases and phosphodiesterases. This inhibition leads to the modulation of various cellular signaling pathways, which can result in the inhibition of cell proliferation, induction of apoptosis, and other effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{4-[3-(trifluoromethyl)phenoxy]piperidin-1-yl}pyrimidine have been studied extensively in vitro and in vivo. This compound has been found to exhibit potent anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been found to have anti-inflammatory and anti-angiogenic effects, which could be useful in the treatment of various inflammatory and angiogenic diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-{4-[3-(trifluoromethyl)phenoxy]piperidin-1-yl}pyrimidine is its potency and selectivity towards certain enzymes. This makes it a useful tool for studying various cellular signaling pathways and their role in disease development. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research of 4-{4-[3-(trifluoromethyl)phenoxy]piperidin-1-yl}pyrimidine. One of the most promising areas is in the development of new drugs for the treatment of cancer and other diseases. This compound has shown great potential in preclinical studies, and further research is needed to evaluate its safety and efficacy in clinical trials. Other future directions include the study of its effects on other cellular signaling pathways and the development of new synthetic methods for its production.
Conclusion
In conclusion, 4-{4-[3-(trifluoromethyl)phenoxy]piperidin-1-yl}pyrimidine is a promising compound that has potential applications in various fields of scientific research. Its unique properties make it a useful tool for studying various cellular signaling pathways and its role in disease development. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of 4-{4-[3-(trifluoromethyl)phenoxy]piperidin-1-yl}pyrimidine involves the reaction of 3-(trifluoromethyl)phenol with 1-bromo-4-(4-piperidinyl)pyrimidine in the presence of a base, such as potassium carbonate. The reaction is carried out in a polar solvent, such as dimethylformamide or dimethyl sulfoxide, at a temperature of around 100°C. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
4-{4-[3-(trifluoromethyl)phenoxy]piperidin-1-yl}pyrimidine has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the development of new drugs. This compound has been found to possess unique properties that make it useful in the treatment of various diseases, such as cancer, cardiovascular diseases, and neurological disorders.
Propiedades
IUPAC Name |
4-[4-[3-(trifluoromethyl)phenoxy]piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O/c17-16(18,19)12-2-1-3-14(10-12)23-13-5-8-22(9-6-13)15-4-7-20-11-21-15/h1-4,7,10-11,13H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMICQISEGCNJRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC(=C2)C(F)(F)F)C3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[3-(Trifluoromethyl)phenoxy]piperidin-1-YL}pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-nitrobenzamide](/img/structure/B5687243.png)
![9-(2,5-dimethyl-3-furoyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5687248.png)
![N-[(3-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide](/img/structure/B5687253.png)


![1-{[1-benzyl-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazol-5-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5687280.png)
![2-propyl-N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B5687288.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5687293.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methoxybenzamide](/img/structure/B5687296.png)
![2,3-dihydro-1,4-benzodioxin-6-yl[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5687298.png)
![(1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5687313.png)
![5-methyl-1-propyl-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B5687323.png)
![7-isopropyl-N-[2-(3-pyridinylamino)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5687337.png)
![1-[(3-ethylisoxazol-5-yl)carbonyl]-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5687343.png)